REACTION_CXSMILES
|
O.[C:2]([NH2:8])(=[O:7])[CH2:3][C:4]([CH3:6])=[O:5].C([O-])([O-])=O.[K+].[K+].[S:15](F)(F)(=[O:17])=[O:16]>CC(C)=O>[CH3:6][C:4]1[O:5][S:15](=[O:17])(=[O:16])[NH:8][C:2](=[O:7])[CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
initially at room temperature
|
Type
|
FILTRATION
|
Details
|
the product was filtered off with suction
|
Type
|
ADDITION
|
Details
|
The filter residue was introduced into a mixture of excess hydrochloric acid with ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(NS(O1)(=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |